molecular formula C21H18F3N3OS B2732953 N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide CAS No. 396721-17-8

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2732953
CAS RN: 396721-17-8
M. Wt: 417.45
InChI Key: REUMEQJBKWHVJP-UHFFFAOYSA-N
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Description

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H18F3N3OS and its molecular weight is 417.45. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Biological Evaluation

  • Synthesis of Novel Compounds : Chemical synthesis techniques have been applied to create a variety of compounds with potential biological activities. For example, novel benzenesulfonamide derivatives have been synthesized, with some showing excellent in vitro antitumor activity against specific cell lines (Fahim & Shalaby, 2019). This highlights the potential of complex synthesis methods in creating compounds that could have similar applications to the chemical .

  • Molecular Docking and Biological Activities : The creation of compounds such as 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones has involved molecular docking studies to predict their interactions with biological targets. These compounds displayed promising antibacterial activity, especially against specific bacteria strains, without being cytotoxic to mammalian cell lines (Palkar et al., 2017). This approach could be similarly beneficial for understanding the interactions and potential applications of N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide with biological targets.

Potential Therapeutic Applications

  • Anticancer Agents : Synthesis of dimethyl-benzo,-1,3,6-oxadiazepine and 1,3,5-triazepine derivatives has led to the discovery of compounds with cytotoxic activities, suggesting their potential as anticancer agents (Abu‐Hashem & Aly, 2017). Similar research pathways could be explored for N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide, identifying its potential anticancer properties.

  • Antimicrobial Activity : Some newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have shown antimicrobial and antioxidant activities, which were confirmed through in vitro screenings (Flefel et al., 2018). Investigating the antimicrobial potential of N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide could yield similarly promising results.

properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3OS/c1-12-6-7-18(13(2)8-12)27-19(16-10-29-11-17(16)26-27)25-20(28)14-4-3-5-15(9-14)21(22,23)24/h3-9H,10-11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUMEQJBKWHVJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide

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